1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
Overview
Description
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by a benzyl group at the 1-position, a chlorine atom at the 2-position, and an aldehyde group at the 3-position of the indole ring
Biochemical Analysis
Biochemical Properties
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the preparation of inhibitors for the C-terminal domain of RNA polymerase II . Additionally, it is involved in Nazarov-type electrocyclization and Mannich-type coupling reactions with aldehydes and secondary amines . These interactions highlight the compound’s versatility and its potential to modulate various biochemical pathways.
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to alterations in cellular signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity. For example, it has been used in the synthesis of inhibitors for the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis . By inhibiting these proteins, this compound can induce cell death in cancer cells, highlighting its potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo oxidation and other chemical transformations, which may affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity. At higher doses, it may cause toxic or adverse effects. Studies on indole derivatives have shown that chlorine-containing compounds can possess potent growth inhibitory effects against various pathogens . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. For example, indole-3-carbaldehyde, a related compound, can be oxidized to indole-3-carboxylic acid . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Indole derivatives have been shown to accumulate in certain cellular compartments, affecting their localization and activity . Understanding the transport and distribution mechanisms can provide insights into the compound’s therapeutic potential and its effects on cellular function.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Indole derivatives have been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . These localizations can influence the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzylindole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position. The resulting 2-chloro-1-benzylindole is then subjected to formylation using a Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 1-Benzyl-2-chloro-1H-indole-3-carboxylic acid.
Reduction: 1-Benzyl-2-chloro-1H-indole-3-methanol.
Substitution: 1-Benzyl-2-substituted-1H-indole-3-carbaldehyde derivatives.
Scientific Research Applications
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various biologically active compounds and heterocyclic derivatives.
Biology: It is used in the study of indole-based compounds’ biological activities, including their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-benzyl-2-chloro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:
1-Benzyl-1H-indole-3-carbaldehyde: Lacks the chlorine atom at the 2-position, which may affect its reactivity and biological activity.
2-Chloro-1H-indole-3-carbaldehyde: Lacks the benzyl group at the 1-position, which may influence its solubility and binding properties.
1-Benzyl-2-bromo-1H-indole-3-carbaldehyde: Contains a bromine atom instead of chlorine, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-benzyl-2-chloroindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-16-14(11-19)13-8-4-5-9-15(13)18(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEIMHAFRQLQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441838 | |
Record name | 2-Chloro-1-benzyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77655-46-0 | |
Record name | 2-Chloro-1-benzyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.